molecular formula C12H18O3 B14453086 Ethyl 6,6-dimethyl-2-oxobicyclo[3.1.1]heptane-3-carboxylate CAS No. 77940-99-9

Ethyl 6,6-dimethyl-2-oxobicyclo[3.1.1]heptane-3-carboxylate

Cat. No.: B14453086
CAS No.: 77940-99-9
M. Wt: 210.27 g/mol
InChI Key: AIFUJOZBCJJFNU-UHFFFAOYSA-N
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Description

Ethyl 6,6-dimethyl-2-oxobicyclo[311]heptane-3-carboxylate is a bicyclic compound with a unique structure that includes a bicyclo[311]heptane core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 6,6-dimethyl-2-oxobicyclo[3.1.1]heptane-3-carboxylate typically involves the Diels-Alder reaction, which is a [4+2] cycloaddition reaction between a diene and a dienophile. The reaction conditions often include the use of a Lewis acid catalyst to enhance the reaction rate and selectivity. The reaction is carried out under controlled temperature and pressure to ensure the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase the yield. The use of high-throughput screening methods can also aid in identifying the most efficient catalysts and reaction conditions for large-scale production.

Chemical Reactions Analysis

Types of Reactions

Ethyl 6,6-dimethyl-2-oxobicyclo[3.1.1]heptane-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or alkanes.

    Substitution: Various ester derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 6,6-dimethyl-2-oxobicyclo[3.1.1]heptane-3-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of Ethyl 6,6-dimethyl-2-oxobicyclo[3.1.1]heptane-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor or receptor modulator, affecting various biochemical processes. The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Ethyl 6,6-dimethyl-2-oxobicyclo[3.1.1]heptane-3-carboxylate can be compared with other bicyclic compounds such as:

    7-Oxabicyclo[2.2.1]heptane: Known for its use in the synthesis of natural products and bioactive compounds.

    8-Azabicyclo[3.2.1]octane: Central core of tropane alkaloids with various biological activities.

The uniqueness of this compound lies in its specific structure and the resulting chemical properties, which make it suitable for a wide range of applications in different fields.

Properties

CAS No.

77940-99-9

Molecular Formula

C12H18O3

Molecular Weight

210.27 g/mol

IUPAC Name

ethyl 6,6-dimethyl-2-oxobicyclo[3.1.1]heptane-3-carboxylate

InChI

InChI=1S/C12H18O3/c1-4-15-11(14)8-5-7-6-9(10(8)13)12(7,2)3/h7-9H,4-6H2,1-3H3

InChI Key

AIFUJOZBCJJFNU-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1CC2CC(C1=O)C2(C)C

Origin of Product

United States

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